7-Bromo-2-naphthonitrile
Overview
Description
7-Bromo-2-naphthonitrile is a chemical compound with the CAS Number: 885227-79-2 . It has a molecular weight of 232.08 .
Synthesis Analysis
The synthesis of 7-Bromo-2-naphthonitrile involves two stages . In the first stage, 7-bromo-2-naphthonitrile and triethylamine are combined with 1,3-bis-(diphenylphosphino)propane in methanol and dimethyl sulfoxide . In the second stage, the mixture is treated with carbon monoxide in methanol and dimethyl sulfoxide at 70 degrees Celsius for 20 hours .Molecular Structure Analysis
The InChI code for 7-Bromo-2-naphthonitrile is 1S/C11H6BrN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H . The InChI key is ZFAPXUUMFUYDDB-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reaction of 7-Bromo-2-naphthonitrile involves the use of carbon monoxide . The reaction conditions include a temperature of 70 degrees Celsius and a duration of 20 hours .Physical And Chemical Properties Analysis
7-Bromo-2-naphthonitrile is a solid at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
7-Bromo-2-naphthonitrile has been utilized in organic synthesis, demonstrating its role in the formation of C–C and C–S bonds. Specifically, it serves as a pivotal compound in the acid-catalyzed condensation processes, facilitating the preparation of polycyclic amines and benzyl sulfides. This process exploits the behavior of 7-bromo-2-naphthonitrile as an organic photoacid, showcasing its utility in creating complex organic molecules through innovative synthetic routes (Strada et al., 2019).
Photocatalysis and Proton Transfer
7-Bromo-2-naphthonitrile has found applications in photocatalysis, particularly in the protonation of silylenol ethers. It acts as an excited state proton transfer (ESPT) catalyst, achieving high conversion rates with minimal catalyst concentration. This application underscores the compound's role in facilitating photocatalytic reactions, where its excited state acidity and long-lived triplet excited state are leveraged to achieve efficient proton transfer (Das et al., 2016).
Electrophilic Substitution Reactions
The unique reactivity of 7-Bromo-2-naphthonitrile under photochemical conditions has been studied, revealing its potential in electrophilic substitution reactions. The generation of electrophilic carbene intermediates from its precursor states highlights the versatility of 7-Bromo-2-naphthonitrile in organic synthesis, enabling the formation of diverse organic compounds through controlled reactivity pathways (Pretali et al., 2009).
Safety And Hazards
The safety data sheet (SDS) for 7-Bromo-2-naphthonitrile indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .
properties
IUPAC Name |
7-bromonaphthalene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAPXUUMFUYDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659311 | |
Record name | 7-Bromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-naphthonitrile | |
CAS RN |
885227-79-2 | |
Record name | 7-Bromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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